A Technical Guide to the Fundamental Properties and Synthetic Utility of trans-β-Nitrostyrene
A Technical Guide to the Fundamental Properties and Synthetic Utility of trans-β-Nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
trans-β-Nitrostyrene, a yellow crystalline solid, stands as a cornerstone intermediate in modern organic synthesis. Characterized by a phenyl ring conjugated to a nitro-activated double bond, this compound's unique electronic structure renders it a highly versatile building block, pivotal in the construction of complex molecular architectures.[1] Its significance is most pronounced in its role as a potent Michael acceptor and as a direct precursor to phenethylamines, a crucial scaffold in numerous psychoactive compounds and pharmaceuticals.[2][3] This guide offers an in-depth exploration of its core properties, synthesis, reactivity, and applications, providing a critical resource for professionals in chemical and pharmaceutical development.
Core Physicochemical & Spectroscopic Properties
Accurate characterization is the foundation of reproducible chemical synthesis. trans-β-Nitrostyrene is identifiable by its distinct physical and spectroscopic signatures.
The compound is a yellow to orange crystalline solid, a physical trait that makes it easily identifiable in the laboratory.[1] It is stable under standard conditions but can be sensitive to prolonged air exposure.[4][5] Key identifiers and properties are summarized below.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | [(E)-2-Nitroethenyl]benzene | [3][6] |
| Synonyms | trans-1-Nitro-2-phenylethylene, (2-Nitrovinyl)benzene | [3][7] |
| CAS Number | 5153-67-3 | [8] |
| Molecular Formula | C₈H₇NO₂ | [4][9] |
| Molecular Weight | 149.15 g/mol | [4][9] |
| Appearance | Light yellow to orange crystalline solid/powder | [1][8] |
| Melting Point | 55-58 °C | [4][8] |
| Boiling Point | ~256-260 °C at 760 mmHg | [4] |
| Solubility | Soluble in toluene, ethanol, ether; insoluble in water. | [1][5] |
Spectroscopic analysis provides unambiguous confirmation of the molecule's structure. The conjugation of the phenyl ring, vinyl group, and nitro group results in characteristic spectral data.
Table 2: Key Spectroscopic Data for trans-β-Nitrostyrene
| Technique | Key Signals and Interpretation | Source(s) |
| ¹H NMR | ~8.0-7.9 ppm (d, 1H) : Vinyl proton alpha to the nitro group.~7.6-7.5 ppm (d, 1H) : Vinyl proton beta to the nitro group.~7.5-7.4 ppm (m, 5H) : Aromatic protons of the phenyl ring. | [10][11] |
| ¹³C NMR | ~140-138 ppm : Aromatic and vinyl carbons.~132-128 ppm : Aromatic carbons. | [9][10][11] |
| IR (cm⁻¹) | ~1640 cm⁻¹ : C=C alkene stretch.~1520 cm⁻¹ (asymmetric) & ~1340 cm⁻¹ (symmetric) : N-O nitro group stretches. | [9][11] |
| UV-Vis (λmax) | ~320 nm : Reflects the extended π-conjugated system. | [11] |
Laboratory Synthesis: The Henry-Knoevenagel Condensation
The most common and efficient method for synthesizing trans-β-nitrostyrene is the Henry-Knoevenagel condensation of benzaldehyde with nitromethane.[3][12][13] This reaction is typically base-catalyzed and proceeds through a nitroaldol addition followed by dehydration to yield the thermodynamically favored trans isomer.[13] The choice of catalyst and conditions can be adapted to various scales and equipment availability, from classic alkali catalysis to modern microwave-assisted methods.[13][14][15]
Figure 1. General workflow for the synthesis of trans-β-nitrostyrene.
Causality: This protocol utilizes a simple alkali catalyst, which is cost-effective and reliable. The reaction is driven to completion by heating, and the subsequent acidification ensures the protonation of any anionic intermediates and neutralization of the catalyst. Recrystallization from ethanol is a standard and effective method for purifying the crude product to obtain the characteristic yellow crystals.[14]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1 equivalent) and nitromethane (1.2 equivalents) in methanol.
-
Catalysis : Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (1.2 equivalents) in water while stirring. A color change and increase in temperature will be observed.
-
Reaction : After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup : Cool the reaction mixture to room temperature and pour it slowly into a beaker containing a mixture of ice and concentrated hydrochloric acid, stirring vigorously. A yellow precipitate of crude β-nitrostyrene will form.
-
Purification : Collect the crude product by vacuum filtration and wash with cold water. Purify the solid by recrystallization from hot ethanol to yield bright yellow crystals.[14]
Chemical Reactivity and Synthetic Utility
The synthetic power of trans-β-nitrostyrene stems from the electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond. This makes the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
trans-β-Nitrostyrene is a quintessential Michael acceptor.[12] It readily undergoes 1,4-conjugate addition with various nucleophiles, including enolates, amines, and thiols.[11][16] This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of functionalized products.[17][18]
Mechanistic Insight: The reaction is initiated by the attack of a nucleophile on the electrophilic β-carbon. The resulting intermediate is a nitronate anion, which is stabilized by resonance involving the nitro group. This resonance stabilization is the key driving force for the reaction. Subsequent protonation yields the final adduct.
Figure 2. General mechanism of the Michael addition to trans-β-nitrostyrene.
One of the most valuable transformations of trans-β-nitrostyrene is its reduction to 2-phenethylamine. This reaction simultaneously reduces the nitro group to an amine and the alkene to an alkane. Phenethylamines are the backbone of many neurotransmitters and a vast class of pharmaceuticals and controlled substances.[3]
Common reducing agents include:
-
Lithium Aluminum Hydride (LiAlH₄) : A powerful reducing agent that provides high yields but requires careful handling in anhydrous conditions.[3][19]
-
Catalytic Hydrogenation (H₂/Pd-C) : A cleaner, scalable method often preferred in industrial settings, which proceeds under a hydrogen atmosphere with a palladium catalyst.[19][20]
-
Sodium Borohydride (NaBH₄) with Additives : Milder conditions can be achieved using NaBH₄ in combination with catalysts like copper(II) chloride.[21][22]
-
Cycloaddition Reactions : It serves as an excellent dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, providing routes to complex cyclic and heterocyclic systems.[11]
-
Precursor to Dyes and Agrochemicals : It is an intermediate in the synthesis of various specialty chemicals, including dyes and slimicides like bromo-nitrostyrene.[3][8]
Applications in Drug Development and Medicinal Chemistry
The β-nitrostyrene scaffold and its derivatives are of significant interest to drug development professionals. The inherent reactivity and biological activity of this structural motif have led to its investigation in multiple therapeutic areas.
-
Enzyme Inhibition : Derivatives of β-nitrostyrene are known mechanism-based inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, which are targets in diabetes and obesity research.[8]
-
Antimicrobial and Anticancer Agents : The scaffold has demonstrated broad biological activities, including antibacterial, antifungal, and anticancer properties.[2][12] Structure-activity relationship (SAR) studies are actively pursued to optimize these effects for therapeutic use.
-
Precursors to Bioactive Amines : As detailed above, its role as a precursor to substituted phenethylamines is paramount. This pathway is famously used in the synthesis of a wide range of psychoactive compounds and is a key transformation in medicinal chemistry.[3]
Safety and Handling
trans-β-Nitrostyrene is a hazardous substance and must be handled with appropriate precautions.
-
Hazards : It is classified as a skin, eye, and respiratory irritant.[5][7] It is a lachrymator, meaning it can cause tearing.[5]
-
Handling Precautions :
-
Storage : Store in a cool, dry, well-ventilated area, away from strong oxidizing agents and bases.[4][7] It is often recommended to store under an inert gas and refrigerated to maintain quality.[7]
-
Disposal : Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[7]
Conclusion
trans-β-Nitrostyrene is far more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its predictable reactivity, particularly as a Michael acceptor and a precursor to vital amine scaffolds, ensures its continued relevance in academic research and the industrial development of pharmaceuticals and fine chemicals. A thorough understanding of its fundamental properties, synthesis, and handling is essential for any scientist seeking to leverage its full synthetic potential.
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